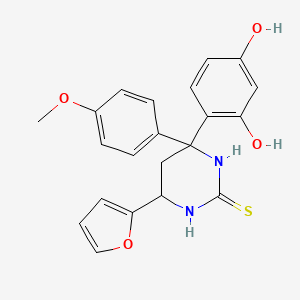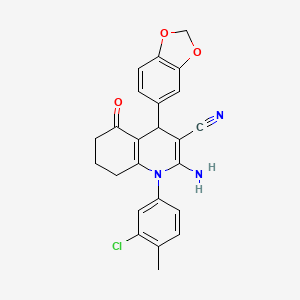
1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione, also known as BCHPD, is a synthetic compound that has attracted attention from the scientific community due to its potential therapeutic properties. This compound belongs to the class of pyrimidine derivatives and has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in the treatment of other diseases.
Wirkmechanismus
The exact mechanism of action of 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it is believed that 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione inhibits the activity of an enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. By inhibiting DHODH, 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione has been shown to have other biochemical and physiological effects. Studies have shown that 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione can reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione has also been shown to enhance the immune system and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione is its potent anticancer properties. 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosage and administration route for 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione. One potential direction is the development of more efficient synthesis methods to increase the yield of 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione. Another direction is the optimization of the dosage and administration route for 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione to improve its efficacy in vivo. Further studies are also needed to fully understand the mechanism of action of 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione and its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, more studies are needed to determine the long-term safety and potential side effects of 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, 1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-benzyl-3-(3-chloro-2-hydroxypropyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-8-12(18)10-17-13(19)6-7-16(14(17)20)9-11-4-2-1-3-5-11/h1-7,12,18H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCRJUGVGAKJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[5-(2-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4291099.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4291107.png)



![6-(4-methoxybenzylidene)-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B4291123.png)
![6-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B4291135.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]thiophene-3-carboxamide](/img/structure/B4291142.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]thiophene-3-carboxamide](/img/structure/B4291150.png)
![6-(2-bromobenzylidene)-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B4291154.png)
![2-[3-(3,4-dimethoxyphenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4291156.png)